molecular formula C15H19BrN4O2S B2445221 tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate CAS No. 1956354-88-3

tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B2445221
CAS RN: 1956354-88-3
M. Wt: 399.31
InChI Key: QEHGBAOLPLNWHH-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H19BrN4O2S . It has a molecular weight of 399.31 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate” consists of a bromothiazole ring attached to a pyridinyl piperazine moiety, which is further connected to a tert-butyl carboxylate group .

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate has been synthesized through various chemical reactions, involving condensation and crystallographic analysis. These synthesis processes often involve the characterization of the compound through spectroscopic methods like LCMS, NMR, IR, and elemental analysis, alongside X-ray diffraction studies to confirm the structure. This compound is known for its monoclinic crystal system and has been analyzed for molecular interactions such as weak C-H...O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Catalytic Activity

  • Some derivatives of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate have been used as catalysts in chemical reactions. For instance, the synthesis and polymerization of related compounds have been explored for their catalytic activities, particularly in acylation chemistry. These studies often involve detailed kinetic studies to evaluate the catalytic activity (Mennenga, Dorn, Menzel, & Ritter, 2015).

Pharmaceutical Intermediates

  • This compound and its derivatives are important intermediates in the synthesis of biologically active compounds. For example, they have been used in the synthesis of various benzimidazole compounds, which are known for their pharmacological importance (Liu, 2010). Additionally, some derivatives have been explored as potential intermediates in small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Structure and Molecular Analysis

  • The structural analysis of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate and its derivatives includes crystal structure studies, Hirshfeld surface analysis, and DFT calculations. These analyses provide insights into the molecular structure, reactive sites, and nature of intermolecular contacts (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate” are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to avoid direct contact and inhalation .

properties

IUPAC Name

tert-butyl 4-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2S/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-17-10-4-5-11(16)18-12(10)23-13/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGBAOLPLNWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)N=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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